molecular formula C21H24ClFN4O2 B2749768 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1049577-14-1

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2749768
CAS RN: 1049577-14-1
M. Wt: 418.9
InChI Key: HTBPGNDEVVHYDT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The molecule also contains chlorophenyl and fluorobenzyl groups, which are common in many biologically active compounds .


Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple functional groups. The piperazine ring, chlorophenyl group, and fluorobenzyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and stability .

Scientific Research Applications

  • Radiochemical Synthesis Applications :

    • A study by Kiesewetter and Costa (1993) detailed the radiochemical synthesis of a related sigma receptor ligand, N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine. This compound was synthesized through fluoride displacement, yielding high radiochemical and chemical purity, indicating potential applications in receptor imaging and neuropharmacology (Kiesewetter & Costa, 1993).
  • Pharmacological Activity Studies :

    • Research by Youssef et al. (2011) focused on synthesizing novel carbamoylpyridine and carbamoylpiperidine analogues for evaluating their platelet aggregation inhibitory activity. The study found that certain piperazine derivatives exhibited significant antiplatelet aggregating properties, highlighting potential therapeutic applications (Youssef et al., 2011).
  • Binding Profile and Affinity Studies :

    • A study by Perrone et al. (2000) investigated the structure-affinity relationship of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand. Modifications to its structure affected receptor affinity, indicating its potential for studying dopamine-related disorders (Perrone et al., 2000).
  • Ligand Synthesis for Imaging Purposes :

    • Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with radiolabeling capabilities for imaging purposes. This study showcases the utility of such compounds in developing imaging agents for biological and medical applications (Mäding et al., 2006).
  • Analgesic Activity Research :

    • A compound closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, HYP-1, was investigated by Kam et al. (2012) for its potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This study demonstrates the potential application of such compounds in pain management (Kam et al., 2012).
  • Structural Characterization and Biological Evaluation :

    • Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, focusing on its crystal structure and evaluating its antibacterial and anthelmintic activity. This research underscores the diverse biological applications of piperazine derivatives (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-17-3-7-19(8-4-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-1-5-18(23)6-2-16/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBPGNDEVVHYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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